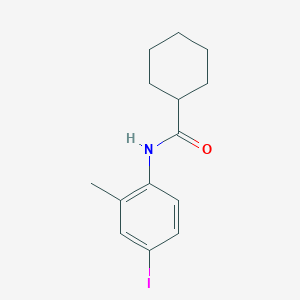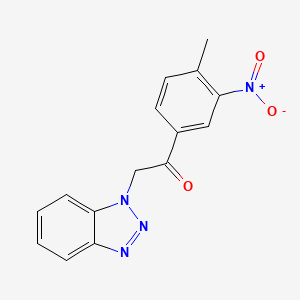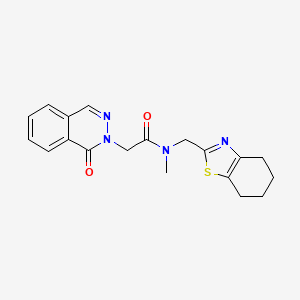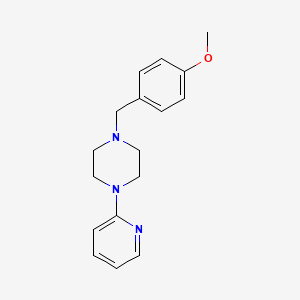
N-(4-iodo-2-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis processes of cyclohexanecarboxamide derivatives have been explored, focusing on different aryl substituents. These processes typically involve multiple steps, including characterization by elemental analyses, IR spectroscopy, and NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
- The molecular structure of cyclohexanecarboxamide derivatives has been characterized in detail. For instance, the cyclohexane ring usually adopts a chair conformation, contributing to the overall stability of the molecule. The molecular conformation is often stabilized by intramolecular hydrogen bonds (Özer et al., 2009).
Chemical Reactions and Properties
- The chemical reactions of these compounds often involve cyclization processes, which are influenced by various substituents and their electronic and steric effects. Such reactions can yield diverse products like γ- and δ-lactams, indicating the reactivity and versatility of these compounds (Glover & Goosen, 1978).
Physical Properties Analysis
- Physical properties like solubility, film-forming ability, and thermal stability are significant for cyclohexanecarboxamide derivatives. Many of these compounds show good solubility in polar organic solvents and can form transparent, flexible films. Their glass transition temperatures and thermal degradation points are often high, indicating good thermal stability (Yang et al., 1999).
Chemical Properties Analysis
- The chemical properties of these compounds are diverse, influenced by their structural features such as the presence of cyclohexane rings and various substituents. These features contribute to their reactivity in different chemical environments and interactions with other molecules (Glover & Goosen, 1978).
Propiedades
IUPAC Name |
N-(4-iodo-2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIAVVBQMOEAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)

![7-(5,6-dimethylpyrimidin-4-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5661446.png)
![3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5661447.png)

![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)
![2-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5661482.png)
![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)

![2-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5661499.png)
![2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)
